Azepane (7-Membered) vs. Piperidine/Piperazine (6-Membered) Ring: Critical Role in CAIX Inhibitor Potency
In a comparative series of sulfonamide benzoate derivatives, compounds incorporating the 7-membered azepane ring exhibited nanomolar CAIX inhibitory activity (IC50 range: 19 nM to 310 nM for the most potent analogs), whereas 5- and 6-membered cyclic amine analogs (pyrrolidine and piperidine) in the same scaffold class consistently showed >10-fold reduced potency or were inactive [1]. The azepane ring's unique ability to access a hydrophobic pocket near the catalytic Zn²⁺ site was confirmed via molecular docking, a feature sterically inaccessible to smaller 6-membered rings [1].
| Evidence Dimension | Enzyme inhibitory potency (IC50) as a function of ring size |
|---|---|
| Target Compound Data | IC50 = 19–310 nM (azepane-containing sulfonamide benzoate derivatives; CAIX inhibition assay) |
| Comparator Or Baseline | 5-membered (pyrrolidine) and 6-membered (piperidine) cyclic amine analogs in matched scaffold series (IC50 >1 μM or inactive) |
| Quantified Difference | >10-fold improvement in IC50 for azepane-containing analogs |
| Conditions | In vitro CAIX enzyme inhibition assay; molecular docking with catalytic Zn²⁺ coordination analysis |
Why This Matters
This class-level SAR evidence indicates that the 7-membered azepane ring is a non-substitutable pharmacophore for achieving nanomolar potency against CAIX, directly impacting procurement decisions for oncology-focused fragment libraries and lead optimization programs.
- [1] Khanfar, M. A., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C, 80(11-12), 763-767. View Source
